![molecular formula C16H15NO2 B8086275 methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate](/img/structure/B8086275.png)
methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate: is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.303 g/mol . This compound belongs to the class of dibenzazepines, which are known for their diverse applications in organic chemistry, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of dibenzazepine with methyl chloroformate in the presence of a base such as triethylamine[_{{{CITATION{{{_3{Synthesis and Anticancer Activity of 5-(1-Aryl-1H-1,2,3-triazol-4-yl ....
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the dibenzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules[_{{{CITATION{{{3{Synthesis and Anticancer Activity of 5-[(1-Aryl-1H-1,2,3-triazol-4-yl ...](https://link.springer.com/article/10.1134/S1070428024010184). Biology: It has been studied for its potential biological activities, including anticancer properties[{{{CITATION{{{3{Synthesis and Anticancer Activity of 5-(1-Aryl-1H-1,2,3-triazol-4-yl .... Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents[{{{CITATION{{{3{Synthesis and Anticancer Activity of 5-(1-Aryl-1H-1,2,3-triazol-4-yl .... Industry: The compound is utilized in the production of materials, such as organic light-emitting diodes (OLEDs)[{{{CITATION{{{_2{A series of novel host materials based on the 10,11-dihydro-5H-dibenzo ...](https://pubs.rsc.org/en/content/articlelanding/2021/tc/d0tc05457g).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Dibenzazepine: A closely related compound with similar structural features.
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-3-carboxylate: A positional isomer with the carboxylate group at a different position on the ring.
Uniqueness: Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
methyl 6,11-dihydro-5H-benzo[b][1]benzazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)13-7-4-6-12-10-9-11-5-2-3-8-14(11)17-15(12)13/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIWWNLKNXWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

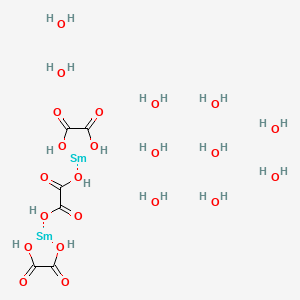
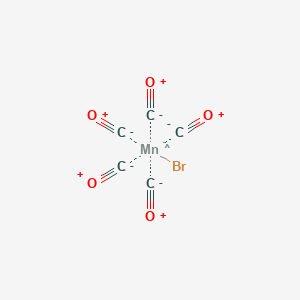
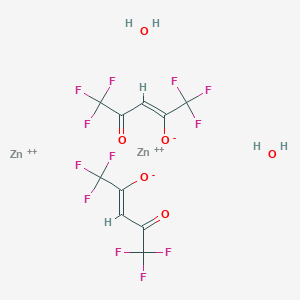

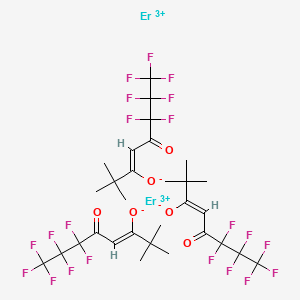
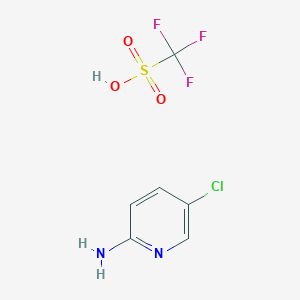
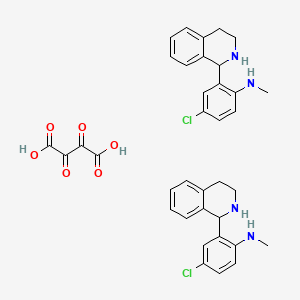
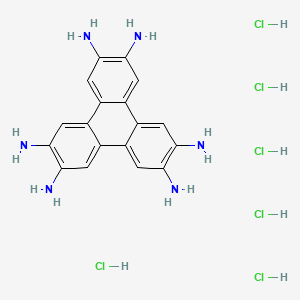
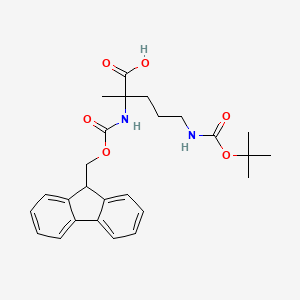
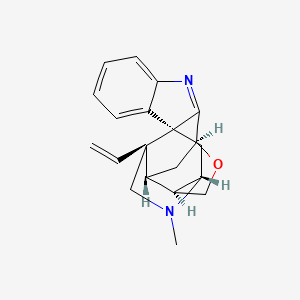
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8086297.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8086303.png)
![2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8086311.png)
